molecular formula C18H29N5O3 B6474151 4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide CAS No. 2640959-02-8

4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide

カタログ番号: B6474151
CAS番号: 2640959-02-8
分子量: 363.5 g/mol
InChIキー: VYDRMVUIDPPNFS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a piperidine core substituted with a carboxamide group at the 1-position, linked to an oxan-4-yl (tetrahydropyran-4-yl) moiety. The 4-position of the piperidine is modified by a [(3-methoxypyrazin-2-yl)(methyl)amino]methyl group.

特性

IUPAC Name

4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]-N-(oxan-4-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O3/c1-22(16-17(25-2)20-8-7-19-16)13-14-3-9-23(10-4-14)18(24)21-15-5-11-26-12-6-15/h7-8,14-15H,3-6,9-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDRMVUIDPPNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)C(=O)NC2CCOCC2)C3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Related Compounds

Structural Analogues with Piperidine/Piperazine Carboxamide Cores

MK0974 (From )
  • Structure : N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide.
  • Key Differences : Replaces the oxan-4-yl group with a trifluoroethyl-substituted azepane and incorporates an imidazopyridine ring.
  • Activity : Potent GSK-3β inhibitor with enhanced blood-brain barrier penetration due to trifluoroethyl group .
Compound 28 (From )
  • Structure: 4-(3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide.
  • Key Differences: Piperazine instead of piperidine core; benzooxazinone and pyridin-3-yl substituents.
  • Activity: Demonstrated moderate kinase inhibition (IC₅₀ ~100 nM) due to the planar benzooxazinone moiety enhancing π-π stacking .
N-(3-Pyridazinyl)-4-(3-[5-Trifluoromethyl-2-Pyridinyloxy]Benzylidene)Piperidine-1-Carboxamide (From )
  • Structure : Features a pyridazinyl group and a trifluoromethylpyridinyloxy-benzylidene substituent.
  • Key Differences : Aromatic trifluoromethyl group increases metabolic stability but reduces solubility compared to the oxan-4-yl group .

Analogues with Neurotensin Receptor Agonist Activity (From )

  • Example 221: 1-(6-((2-Hydroxyethyl)(Methyl)Amino)-4-(4-(3-Methoxypyrazin-2-yl)Piperidin-1-yl)Quinazolin-2-yl)Cyclobutanol.
  • Comparison : Shares the 3-methoxypyrazin-2-yl-piperidine motif but incorporates a quinazoline scaffold.
  • Activity : Neurotensin receptor agonist with submicromolar potency (EC₅₀ = 120 nM) attributed to the quinazoline’s planar structure .

Venetoclaxum (From )

  • Structure: 4-(4-{[2-(4-Chlorophenyl)-4,4-Dimethylcyclohex-1-En-1-yl]Methyl}Piperazin-1-yl)-N-[(3-Nitro-4-{[(Oxan-4-yl)Methyl]Amino}Phenyl)Sulfonyl]-2-[(1H-Pyrrolo[2,3-b]Pyridin-5-yl)Oxy]Benzamide.
  • Comparison : Piperazine core with sulfonyl and pyrrolopyridin-oxy groups; oxan-4-yl appears as a substituent.
  • Activity : BCL-2 inhibitor; the sulfonyl group enhances target binding but reduces oral bioavailability compared to carboxamide derivatives .

Structural-Activity Relationship (SAR) Trends

Impact of Substituents on Piperidine/Piperazine Cores

Compound Core Key Substituents Biological Target Activity
Target Compound Piperidine 3-Methoxypyrazine, oxan-4-yl Undisclosed (GPCR likely) N/A
MK0974 Piperidine Imidazopyridine, trifluoroethyl GSK-3β IC₅₀ = 8 nM
Compound 28 Piperazine Benzooxazinone, pyridin-3-yl Kinases IC₅₀ ~100 nM
Example 221 () Piperidine Quinazoline, cyclobutanol Neurotensin Receptor EC₅₀ = 120 nM

Role of Oxan-4-yl Group

  • Conformational Rigidity : The oxan-4-yl group in the target compound may restrict rotational freedom, improving binding specificity compared to flexible alkyl chains in analogues like Compound 29b () .
  • Lipophilicity : LogP values for oxan-4-yl-containing compounds (e.g., venetoclaxum) are typically higher (~4.5), enhancing membrane permeability but posing solubility challenges .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。